molecular formula C7H11NO3 B7965705 1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B7965705
M. Wt: 157.17 g/mol
InChI Key: VHSZIESVFXFBDN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid . Another method involves the oxidation of pyrrolidine to form the corresponding carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using the aforementioned methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . It may also interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-5(7(10)11)3-6(9)8(4)2/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSZIESVFXFBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CC(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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